molecular formula C5H10N2O2 B7806376 2,4-Pentanedione, dioxime

2,4-Pentanedione, dioxime

Cat. No. B7806376
M. Wt: 130.15 g/mol
InChI Key: WBRYLZHYOFBTPD-YDFGWWAZSA-N
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Description

2,4-Pentanedione, dioxime is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Pentanedione, dioxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Pentanedione, dioxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

(NE)-N-[(4E)-4-hydroxyiminopentan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3/b6-4+,7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRYLZHYOFBTPD-YDFGWWAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Alfa Aesar MSDS]
Record name 2,4-Pentanedione dioxime
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URL https://haz-map.com/Agents/19479
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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Product Name

Acetylacetone dioxime

CAS RN

2157-56-4
Record name 2,4-Pentanedione, 2,4-dioxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Pentanedione, 2,4-dioxime
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentane-2,4-dione dioxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.794
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
RO Hutchins, BE Maryanoff - The Journal of Organic Chemistry, 1972 - ACS Publications
In the course of another study we required wso-2, 4-diaminopentanc. This note reports a unique, highly stereoselective synthesis of this materialand its more conveniently isolated N, N'-…
Number of citations: 10 pubs.acs.org
AHI Ben‐Bassat, I Adato, S Sarel - Israel Journal of Chemistry, 1973 - Wiley Online Library
UV spectra of acetylacetone dioxime (2,4‐pentanedione dioxime = AADO), benzoylacetone dioxime (BADO) and bis‐benzoylacetone dioximato‐Cu(II) [Cu‐ (BADO*) 2 ; BADO* = …
Number of citations: 2 onlinelibrary.wiley.com
X Yan, R Zhang, C Zhao, L Han, S Han - Polymer, 2022 - Elsevier
With the development of self-healing materials and the increasing demands from complicated application environment, underwater self-healing is attracting more and more attention. …
Number of citations: 9 www.sciencedirect.com
JP Smith - 1999 - search.proquest.com
Complexes of the type [C1Co (DioxH) 2 (N-base)],[Co (DioxBF2) 2 (H2O) 2] and [Co (Diox) 3 (BF) 2] 0/+ have been investigated. Diox and DioxH represent the doubly and singly …
Number of citations: 0 search.proquest.com
DT Manning, HA Coleman - The Journal of Organic Chemistry, 1969 - ACS Publications
Results Reaction of a 1: 1 mol ratio of hydroxylamine with 3, 3-dimethyl-2, 4-pentanedione (1) afforded the novel 3, 4, 4, 5-tetramethyl-2-isoxazoIin-5-ol (5) in 61% yield. Treatment of 5 …
Number of citations: 8 pubs.acs.org
Y Liu, X Du, H Wang, Y Yuan, L Wei, X Liu… - Frontiers of Materials …, 2022 - Springer
Self-healing polyurethane (PU) faces aging deterioration due to active dynamic bonds, which remain a challenging predicament for practical use. In this work, a novel strategy is …
Number of citations: 1 link.springer.com
DP Johnson - Analytical Chemistry, 1968 - ACS Publications
A review of published methods for the analysis of trace amounts of oximes revealed relatively little information on the determination of these compounds as a class. This is probably …
Number of citations: 31 pubs.acs.org
SM Masoud, GY Ali, AR Youssef - Pol. J. Chem, 1986
Number of citations: 4
L Zhang, Z You - Chinese Journal of Polymer Science, 2021 - Springer
Oxime-urethane bond featuring with high reversibility even at room temperature and multiple reactivity is an emerging dynamic covalent bond, and has shown great potential for self-…
Number of citations: 31 link.springer.com
NAI Mustafa - University of Khartuom
Number of citations: 0

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